N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidine derivatives. This compound is characterized by the presence of furan and pyrimidine rings, which are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction conditions often require the use of potassium hydride to initiate imine–imine rearrangement, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2-carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the furan and pyrimidine rings, leading to the formation of dihydrofuran and dihydropyrimidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydrofuran and dihydropyrimidine derivatives, and various substituted aromatic compounds.
Scientific Research Applications
N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors involved in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)ethanamine: This compound shares the furan-2-ylmethyl group but lacks the complex furo[2,3-d]pyrimidine structure.
2,4-disubstituted furo[3,2-b]indoles: These compounds have similar furan and indole rings but differ in their substitution patterns and biological activities.
Uniqueness
N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is unique due to its combination of furan and pyrimidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H21N3O4 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H21N3O4/c1-29-18-9-5-16(6-10-18)21-22-24(26-14-20-4-3-13-31-20)27-15-28-25(22)32-23(21)17-7-11-19(30-2)12-8-17/h3-13,15H,14H2,1-2H3,(H,26,27,28) |
InChI Key |
UZOSHPCXDHMIIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NCC4=CC=CO4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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